4-bromo-N-(furan-2-ylmethyl)-2-hydroxy-N-methylbenzamide
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Overview
Description
4-bromo-N-(furan-2-ylmethyl)-2-hydroxy-N-methylbenzamide is an organic compound with the molecular formula C12H10BrNO2. This compound is known for its unique structure, which includes a bromine atom, a furan ring, and a benzamide group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(furan-2-ylmethyl)-2-hydroxy-N-methylbenzamide typically involves the following steps:
Furan-2-ylmethylation: The attachment of a furan-2-ylmethyl group to the benzene ring.
Methylation: The attachment of a methyl group to the nitrogen atom of the benzamide group.
These reactions are carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(furan-2-ylmethyl)-2-hydroxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-bromo-N-(furan-2-ylmethyl)-2-hydroxy-N-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-(furan-2-ylmethyl)-2-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(furan-2-ylmethyl)benzamide: Similar structure but lacks the hydroxyl and methyl groups.
4-bromo-N-(furan-2-ylmethyl)-3-methylaniline: Contains a methylaniline group instead of the benzamide group.
Uniqueness
4-bromo-N-(furan-2-ylmethyl)-2-hydroxy-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C13H12BrNO3 |
---|---|
Molecular Weight |
310.14 g/mol |
IUPAC Name |
4-bromo-N-(furan-2-ylmethyl)-2-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C13H12BrNO3/c1-15(8-10-3-2-6-18-10)13(17)11-5-4-9(14)7-12(11)16/h2-7,16H,8H2,1H3 |
InChI Key |
IHRGQMXDPGGXHD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CO1)C(=O)C2=C(C=C(C=C2)Br)O |
Origin of Product |
United States |
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